
Technical Guide: Imidazo[1,2-a]pyridine-6-
carbaldehyde (CAS 116355-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridine-6-

carbaldehyde

Cat. No.: B040063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Imidazo[1,2-a]pyridine-6-carbaldehyde, with CAS number 116355-16-9, is a heterocyclic

organic compound. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a

"privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by

its derivatives. This document provides a comprehensive overview of the chemical

characteristics, synthesis, and potential biological relevance of Imidazo[1,2-a]pyridine-6-
carbaldehyde, positioning it as a valuable building block for drug discovery and development.

Chemical Characteristics
Imidazo[1,2-a]pyridine-6-carbaldehyde is a solid at room temperature. Its core structure

consists of a pyridine ring fused to an imidazole ring, with a carbaldehyde (formyl) group

attached at the 6-position of the bicyclic system.

Physicochemical and Spectroscopic Data
The key quantitative data for Imidazo[1,2-a]pyridine-6-carbaldehyde are summarized in the

tables below.
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Identifier Value Source

CAS Number 116355-16-9 [1][2]

Molecular Formula C₈H₆N₂O [1][2]

Molecular Weight 146.15 g/mol [1][2]

IUPAC Name
imidazo[1,2-a]pyridine-6-

carbaldehyde

Synonyms 6-Formylimidazo[1,2-a]pyridine [1]

MDL Number MFCD07772808 [2]

PubChem Substance ID 329790613 [2]

Property Value Source

Physical Form Solid [1]

Melting Point 151-153 °C [1]

Assay Purity ≥97% [1]

Spectroscopic Identifier Value Source

InChI
1S/C8H6N2O/c11-6-7-1-2-8-9-

3-4-10(8)5-7/h1-6H
[1][2]

InChI Key
VDWYLKPRUHCLAW-

UHFFFAOYSA-N
[1][2]

SMILES O=Cc1ccc2nccn2c1 [2]

Experimental Protocols
While specific experimental protocols for biological assays involving Imidazo[1,2-a]pyridine-6-
carbaldehyde are not widely published, this section provides a representative synthesis

protocol and general methodologies for assessing the activity of related compounds against

relevant biological targets.
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Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde
The synthesis of Imidazo[1,2-a]pyridines can be achieved through various methods, often

involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the

introduction of the 6-carbaldehyde group, a multi-step synthesis starting from a substituted 2-

aminopyridine is a common strategy.

Representative Protocol:

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Reactants: 2-Amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.

Procedure: 2-Amino-5-bromopyridine is reacted with a 40% chloroacetaldehyde aqueous

solution at a temperature between 25°C and 50°C. The reaction is allowed to proceed for

2 to 24 hours. After the reaction is complete, the mixture is concentrated, and the product

is extracted with ethyl acetate. The organic layer is washed with water, dried over

anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 6-

bromoimidazo[1,2-a]pyridine. The crude product can be purified by recrystallization from a

mixed solvent system of ethyl acetate and n-hexane.

Step 2: Formylation of 6-Bromoimidazo[1,2-a]pyridine.

This step can be achieved through a metal-catalyzed carbonylation reaction or via a

lithium-halogen exchange followed by quenching with a formylating agent. A common

method for formylation of aromatic rings is the Vilsmeier-Haack reaction, although its direct

application to imidazo[1,2-a]pyridines can lead to substitution at the 3-position. A more

controlled approach is often necessary.

Alternative: Oxidation of a Hydroxymethyl Group. An alternative route involves the

conversion of a 6-hydroxymethylimidazo[1,2-a]pyridine to the aldehyde via oxidation with a

mild oxidizing agent like manganese dioxide (MnO₂).

In Vitro Kinase Inhibition Assay (General Protocol)
Given that derivatives of the imidazo[1,2-a]pyridine scaffold are known to inhibit PI3K and c-

Met kinases, a general protocol for assessing the inhibitory activity of Imidazo[1,2-a]pyridine-
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6-carbaldehyde against these kinases is provided.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound

against a specific kinase (e.g., PI3Kα, c-Met).

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a

substrate by the kinase. This is often detected using a luminescent or fluorescent readout.

Materials:

Recombinant human kinase (e.g., PI3Kα, c-Met).

Kinase substrate (e.g., a specific peptide or protein).

ATP (Adenosine triphosphate).

Test compound (Imidazo[1,2-a]pyridine-6-carbaldehyde) dissolved in DMSO.

Assay buffer.

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

Microplate reader.

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a multi-well plate, add the kinase, substrate, and assay buffer.

Add the diluted test compound to the wells. Include wells with DMSO only as a negative

control and a known inhibitor as a positive control.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at

30°C).
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Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

Measure the signal (e.g., luminescence) using a microplate reader.

Calculate the percentage of kinase inhibition for each compound concentration relative to

the controls.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

Biological Relevance and Signaling Pathways
While Imidazo[1,2-a]pyridine-6-carbaldehyde itself has not been extensively profiled for

biological activity, its core scaffold is a key component of numerous compounds targeting

important cellular signaling pathways implicated in cancer and other diseases. The primary

targets for many imidazo[1,2-a]pyridine derivatives are the PI3K/Akt/mTOR and c-Met signaling

pathways.

PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in

many human cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent

inhibitors of PI3K, a key kinase in this pathway.
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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
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c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical

roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is

associated with tumor growth and metastasis. Several imidazo[1,2-a]pyridine-based

compounds have been identified as potent c-Met inhibitors.
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Caption: c-Met Signaling Pathway Inhibition.
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Conclusion
Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9) is a key heterocyclic building

block with significant potential in drug discovery. While direct biological data for this specific

compound is limited, its core imidazo[1,2-a]pyridine scaffold is a well-established

pharmacophore in the development of kinase inhibitors targeting critical cancer-related

pathways such as PI3K/Akt/mTOR and c-Met. The information and protocols provided in this

guide serve as a valuable resource for researchers utilizing this compound in the synthesis of

novel therapeutic agents. Further investigation into the biological activities of Imidazo[1,2-
a]pyridine-6-carbaldehyde and its derivatives is warranted to fully explore their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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